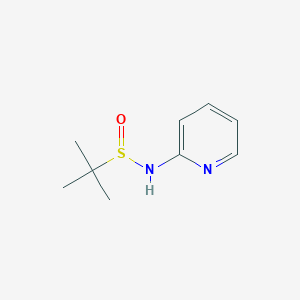
alpha-D-Glucosyl Acarbose D-Fructose IMpurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity: is a complex oligosaccharide derivative. It is an impurity of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus . The compound has a molecular formula of C25H43NO18 and a molecular weight of 645.6 g/mol . It is characterized by its hygroscopic nature and slight solubility in methanol and water .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the glucopyranosyl donor and the fructose acceptor. The reaction conditions often involve the use of catalysts such as glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products . The process is carried out under controlled conditions to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include glucosylated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity has diverse applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Acarbose impurities.
Biology: The compound is studied for its interactions with glycosidases and its potential inhibitory effects.
Medicine: Research focuses on its role in modulating blood glucose levels and its potential therapeutic applications in diabetes management.
Industry: It is used in the development of analytical methods for quality control of pharmaceutical products
作用機序
The mechanism of action of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves the inhibition of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the absorption of glucose, thereby helping to manage blood sugar levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
類似化合物との比較
Acarbose: A well-known alpha-glucosidase inhibitor with a similar structure and mechanism of action.
Miglitol: Another alpha-glucosidase inhibitor used in diabetes management.
Voglibose: A compound with similar inhibitory effects on alpha-glucosidase enzymes.
Uniqueness: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity is unique due to its specific glycosylation pattern, which may result in distinct biological activities and interactions compared to other similar compounds .
特性
分子式 |
C31H53NO23 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC名 |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3 |
InChIキー |
MEPXIUXMJVDQJW-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


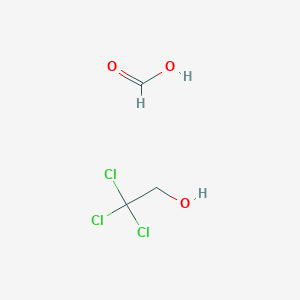
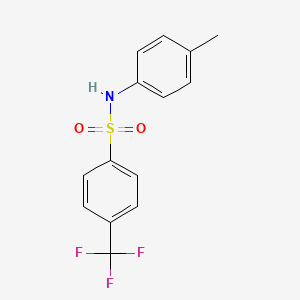


![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
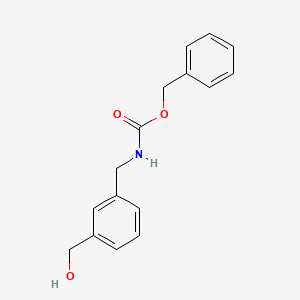
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
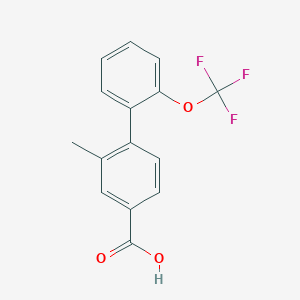
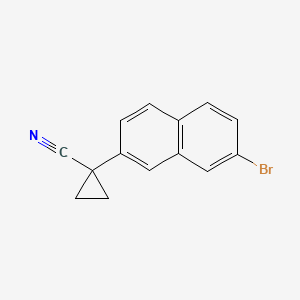
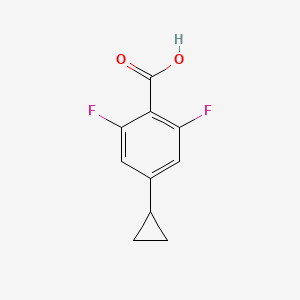

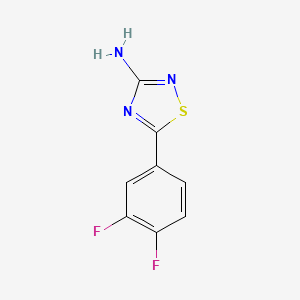
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
